molecular formula C8H16<br>H2C=C(CH3)CH2C(CH3)3<br>C8H16<br>CH3C(CH3)=CHC(CH3)3<br>C8H16 B089804 Diisobutylene CAS No. 107-39-1

Diisobutylene

Cat. No. B089804
CAS RN: 107-39-1
M. Wt: 112.21 g/mol
InChI Key: FXNDIJDIPNCZQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diisobutylene can be synthesized through the catalysis of molecular sieves, where the conversion of isobutylene reached 80%, and the selectivity of diisobutylene was 90% under certain conditions, highlighting the efficiency of self-made R2 catalysts in this process (Zhang Hong-yu, 2006).

Molecular Structure Analysis

The molecular structure of gaseous isobutylene, a precursor to diisobutylene, has been investigated, revealing significant details such as internuclear distances and angles that are crucial for understanding its chemical behavior (L. Bartell & R. Bonham, 1960).

Chemical Reactions and Properties

Innovative catalysts have enabled the synthesis of highly reactive polyisobutylene, demonstrating the versatility of diisobutylene in polymer chemistry and its potential for creating materials with desired properties (I. Vasilenko et al., 2016).

Physical Properties Analysis

The crystal structure of polyisobutylene, which can be derived from diisobutylene, provides insights into its physical properties, including the arrangement of molecules and the impact of this arrangement on material characteristics (Tamotsu Tanaka et al., 1974).

Chemical Properties Analysis

Research on polyisobutylene polyurethane block copolymers has shed light on the chemical properties of diisobutylene-derived materials, such as their phase separation, mechanical properties, and thermal behavior, illustrating the compound's potential for creating advanced materials with tailored properties (T. A. Speckhard et al., 1985).

Scientific Research Applications

  • Synthesis Using Molecular Sieve : Diisobutylene can be synthesized using molecular sieve catalysis. The study found that using a self-made R2 catalyst at 180 °C and a mass airspeed of 3h^-1 resulted in an 80% conversion of isobutylene and 90% selectivity for diisobutylene (Zhang Hong-yu, 2006).

  • Homogeneous Charge Compression Ignition (HCCI) : Diisobutylene has been studied for its high-pressure autoignition characteristics in combination with toluene and isooctane. It was observed that a small addition of diisobutylene to toluene can significantly enhance reactivity (Gaurav Mittal & C. Sung, 2008).

  • Autoignition Behavior in Engines : The blending of diisobutylene with hydrocarbons like n-heptane and isooctane influences the autoignition behavior in engines. The addition of diisobutylene to these fuels results in altered ignition characteristics (Dongil Kang et al., 2014).

  • Neutron Scattering Studies : Diisobutylene maleic acid (DIBMA) has been used to solubilize and purify membrane proteins into nanodiscs for neutron scattering studies. This demonstrates its potential as a “stealth” membrane mimetic for studying membrane proteins (R. Guo et al., 2020).

  • Living Oligomerization of Isobutylene : Research has explored the use of diisobutylene hydrochloride for the living isobutylene oligomerization. This process follows second-order kinetics and allows for the detection of individual oligomers (M. Roth et al., 1997).

  • Combustion Process in HCCI Engines : Studies have analyzed the combustion characteristics of diisobutylene in HCCI engines. It was found that diisobutylene shows a single-stage autoignition and the ignition delay depends on the proportions of its isomers (W. Ying, 2012).

  • Ignition Delay in Gasoline Surrogates : Research on diisobutylene-containing gasoline surrogates has demonstrated the dependence of ignition delay on temperature and the inhibitive effects of exhaust gas recirculation (EGR) on reactivity (Hua Li et al., 2019).

  • Oxidation Modeling in Gasoline : A study examined the addition of diisobutylene in ternary mixtures of toluene and primary reference fuels for gasoline oxidation modeling. This resulted in a kinetic model that reflects the molecular-structure class composition and octane numbers of target gasoline (J. Andrae & T. Kovács, 2016).

  • Exhaust Composition in Engine Combustion : Diisobutylene's combustion in engines and the resulting chemical composition of exhaust at different air-fuel ratios were studied. The findings provide insights into the specific hydrocarbon products produced during its combustion (J. Ninomiya & A. Golovoy, 1969).

  • Biomaterial Research : Polyisobutylene, a derivative of isobutylene which can be synthesized from diisobutylene, has been studied for its potential in biomaterials. Research has focused on its unique properties and potential applications in surface modification and biocompatibility studies (J. Puskas et al., 2004).

Safety And Hazards

Diisobutylene is highly flammable and can cause central nervous system depression . It is harmful to the lungs if swallowed and very toxic to the environment . It may cause drowsiness or dizziness . It may also cause respiratory irritation and skin irritation .

Relevant Papers

One relevant paper discusses the use of styrene maleic acid (SMA) and diisobutylene maleic acid (DIBMA) copolymers as an alternative to traditional detergent extraction of integral membrane proteins . Another paper investigates the low-temperature oxidation chemistry of 2,4,4-trimethyl-1-pentene (diisobutylene) triggered by dimethyl ether (DME) .

properties

IUPAC Name

2,4,4-trimethylpent-1-ene
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InChI

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
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InChI Key

FXNDIJDIPNCZQJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CC(C)(C)C
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Molecular Formula

C8H16, Array
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DSSTOX Substance ID

DTXSID4026765
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Molecular Weight

112.21 g/mol
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Physical Description

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals., Liquid, Dry Powder; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

214.7 °F at 760 mmHg (USCG, 1999), 101.4 °C, 101 °C
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Flash Point

35 °F (est.) (USCG, 1999), -5 °C, 23 °F (-5 °C)
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Solubility

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride, Solubility in water: none
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7150 @ 20 °C/4 °C, Relative density (water = 1): 0.7
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Vapor Density

3.8 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

82.72 mmHg (USCG, 1999), 44.7 [mmHg], 44.7 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 10
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Product Name

2,4,4-Trimethyl-1-pentene

Color/Form

Colorless liquid

CAS RN

25167-70-8, 107-39-1
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Melting Point

-136.3 °F (USCG, 1999), -93.5 °C, -93 °C
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Record name 2,4,4-TRIMETHYL-1-PENTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4,4-TRIMETHYL-1-PENTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
Quantity
0 (± 1) mol
Type
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods II

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
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Synthesis routes and methods III

Procedure details

Type B is the sodium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 220 parts of water and 200 parts of 50% strength by weight sodium hydroxide solution, the mixture is stirred at 1000C until a virtually clear aqueous solution is obtained (about 4 h). The solids content is then adjusted to 25% using water. The pH of the solution is 10. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Synthesis routes and methods IV

Procedure details

Type A is the ammonium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by ammoniacal hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 200 parts of water and 170 parts of 25% strength by weight ammonia, the mixture is stirred at 60° C. until a virtually clear aqueous solution is obtained (about 1 h). The solids content is then adjusted to 22% using water. The pH of the solution is 9. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
[Compound]
Name
ammonium salt
Quantity
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Synthesis routes and methods V

Procedure details

This invention is a process for producing diisobutylene. The process comprises first contacting a sulfonic acid resin with a reaction feed comprising isobutylene and tertiary butyl alcohol to produce a product stream comprising diisobutylene, isobutylene, tertiary butyl alcohol, and water. The product stream is distilled to produce a first overhead stream comprising water and isobutylene and a first bottoms stream comprising diisobutylene and tertiary butyl alcohol. Water is separated from the first overhead stream, and the resulting isobutylene-enriched stream is recycled back to the reaction step. The first bottoms stream is distilled to produce a bottoms product stream comprising diisobutylene and a second overhead stream comprising tertiary butyl alcohol and diisobutylene.
Quantity
0 (± 1) mol
Type
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[Compound]
Name
sulfonic acid
Quantity
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Type
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Type
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisobutylene
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Diisobutylene
Reactant of Route 3
Diisobutylene
Reactant of Route 4
Diisobutylene
Reactant of Route 5
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Diisobutylene
Reactant of Route 6
Reactant of Route 6
Diisobutylene

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